4-(1-Bromoethyl)-1,2-dichlorobenzene
Overview
Description
4-(1-Bromoethyl)-1,2-dichlorobenzene, commonly referred to as 4-BEDC, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a halogenated benzene derivative that is classified as an organochlorine compound, meaning that it contains both carbon and chlorine atoms. 4-BEDC has been used in several research studies due to its unique properties, including its ability to act as a catalyst in chemical reactions, its low volatility, and its low toxicity.
Scientific Research Applications
Computational and Spectroscopic Study
4-(1-Bromoethyl)-1,2-dichlorobenzene (BDB) has been the subject of detailed computational and spectroscopic studies. A combined experimental and theoretical vibrational investigation of BDB reveals significant electronic density. This research encompasses molecular geometry, Nuclear Magnetic Resonance (NMR), Natural Bond Orbital (NBO), and Natural Atomic Charge analyses. These findings are crucial for understanding the molecular structure and electronic properties of BDB, potentially useful in various scientific applications, such as material science and chemical engineering (Vennila et al., 2018).
Catalytic Oxidation
Research into the catalytic oxidation of dichlorobenzene variants, including BDB, has been conducted. This involves investigating the oxidation process over different transition metal oxides. Understanding these reactions is key for applications in environmental remediation and industrial processes, where BDB might play a role as a reactant or intermediate (Krishnamoorthy, Rivas, & Amiridis, 2000).
Zeolite Interaction
The interaction of BDB with zeolites has been studied, focusing on the catalytic oxidation of BDB in various conditions. The role of Bronsted acid sites on zeolites and the effect of micropores through a confinement effect on the degradation of BDB are explored. This research is relevant for environmental applications, particularly in pollution control and waste management processes (Taralunga, Mijoin, & Magnoux, 2006).
Solubility and Calorimetric Studies
The solubility of BDB in various solvents has been studied using differential scanning calorimetry, solution calorimetry, and thermogravimetry. This research provides insights into the physical properties of BDB, which are essential for its application in chemical synthesis and material science (Korobov et al., 1999).
Chemical Metabolism
Studies on the metabolism of chlorinated benzenes, including BDB, have been conducted, focusing on how these compounds interact with biological systems. Although this area borders on pharmacological research, the insights gleaned can be critical for understanding the environmental impact and safety of BDB in various applications (Carlson & Tardiff, 1976).
Photocatalysis and Sonolysis
Research into the degradation of dichlorobenzene variants under photocatalysis and sonolysis provides crucial data on the breakdown and removal of these compounds in environmental contexts. This information is vital for designing processes for the safe disposal and treatment of BDB-containing waste (Selli et al., 2008).
Mechanism of Action
Target of Action
Compounds like “4-(1-Bromoethyl)-1,2-dichlorobenzene” often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound might interact with its targets through various mechanisms, such as binding to the active site of an enzyme or interacting with a receptor on a cell surface. The bromine and chlorine atoms in the compound could potentially be involved in these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways in the body, depending on its specific targets. For example, if it interacts with an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, the presence of bromine and chlorine atoms could potentially affect its solubility and therefore its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits a particular enzyme, this could potentially disrupt the normal functioning of cells that depend on that enzyme .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-(1-bromoethyl)-1,2-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQRCLPPPXKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)-1,2-dichlorobenzene | |
CAS RN |
192702-37-7 | |
Record name | 4-(1-bromoethyl)-1,2-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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